Cas no 320423-06-1 (2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate)

2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate structure
320423-06-1 structure
Product Name:2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Numero CAS:320423-06-1
MF:C16H18F3N3O4
MW:373.327034473419
CID:5741104
PubChem ID:1489922
Update Time:2023-11-10

2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3,4-dimethoxyphenyl)ethylN-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Bionet1_003535
    • AKOS005080821
    • HMS578M17
    • 12M-306S
    • 2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
    • 320423-06-1
    • Carbamic acid, [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-, 2-(3,4-dimethoxyphenyl)ethyl ester (9CI)
    • 2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Inchi: 1S/C16H18F3N3O4/c1-22-9-11(14(21-22)16(17,18)19)20-15(23)26-7-6-10-4-5-12(24-2)13(8-10)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,23)
    • Chiave InChI: BCSPATLMXOCRAJ-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(=CN(C)N=1)NC(=O)OCCC1C=CC(=C(C=1)OC)OC)(F)F

Proprietà calcolate

  • Massa esatta: 373.125
  • Massa monoisotopica: 373.125
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 467
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • Densità: 1.32±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 436.3±45.0 °C(Predicted)
  • pka: 12.45±0.70(Predicted)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd